(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Description
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral β-amino alcohol characterized by a trifluoromethyl-substituted aromatic ring and a hydroxyl-aminoethyl side chain. The stereochemistry at the C1 position (S-configuration) and the electron-withdrawing trifluoromethyl group significantly influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S)-2-amino-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
InChI Key |
VRYRZCFIBXSFEN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Reduction of Corresponding Ketone
One of the primary synthetic approaches to (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves the stereoselective reduction of the corresponding ketone precursor. This method typically includes:
- Starting Material: The ketone derivative bearing the 4-(trifluoromethyl)phenyl group.
- Chiral Reducing Agents: Use of chiral catalysts or chiral hydride sources (e.g., chiral borohydrides or catalytic asymmetric hydrogenation) to induce the (S)-configuration at the C1 position.
- Reaction Conditions: Low temperatures (often 0 to -20 °C) and inert atmospheres (nitrogen or argon) to minimize side reactions and racemization.
- Outcome: High enantiomeric excess (ee) and yield of the desired (1S)-amino alcohol.
This approach leverages the electron-withdrawing trifluoromethyl group to influence reactivity and selectivity during reduction, enhancing stereochemical control.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde
Another widely reported method is reductive amination starting from 4-(trifluoromethyl)benzaldehyde:
- Step 1: The aldehyde undergoes condensation with an amino alcohol or ammonia derivative.
- Step 2: The imine intermediate is reduced in situ using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Chiral Control: Employing chiral amines or chiral catalysts during reductive amination ensures the formation of the (S)-enantiomer.
- Purification: The product is purified by recrystallization or chromatographic methods to achieve high enantiomeric purity.
This method is scalable and adaptable for industrial synthesis due to its straightforward reaction setup.
Enzymatic Reduction
Enzymatic methods have been explored for asymmetric synthesis, utilizing enzymes such as transaminases or ketoreductases:
- Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly protocols.
- Process: The ketone precursor is converted enzymatically to the (S)-amino alcohol.
- Industrial Relevance: This method is gaining traction for large-scale production due to its efficiency and selectivity.
Industrial Production Methods
Industrial synthesis focuses on scalability, yield, and enantiomeric purity:
- Asymmetric Hydrogenation: Use of chiral metal catalysts (e.g., Rh, Ru complexes) under hydrogen gas pressure to reduce the ketone precursor.
- Continuous Flow Reactors: Implementation of continuous flow technology to enhance reaction control, safety, and throughput.
- Purification: Advanced purification techniques, including crystallization of diastereomeric salts or chiral chromatography, are employed to isolate the pure (1S)-enantiomer.
- Salt Formation: The amino alcohol can be converted to stable salts (e.g., oxalic acid salt) to improve crystallinity and handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Chiral Reduction | Ketone precursor | Chiral hydride, low temp, inert atmosphere | High stereoselectivity | Requires chiral catalyst |
| Reductive Amination | 4-(Trifluoromethyl)benzaldehyde | Sodium cyanoborohydride or H2 + catalyst | Scalable, straightforward | Control of stereochemistry needed |
| Enzymatic Reduction | Ketone precursor | Transaminases or ketoreductases | Mild, eco-friendly, selective | Enzyme availability and cost |
| Industrial Asymmetric Hydrogenation | Ketone precursor | Chiral metal catalysts, H2 gas, flow reactors | High yield, scalable | Catalyst cost, process optimization |
| Salt Formation (e.g., oxalic acid) | Amino alcohol | Oxalic acid in ethanol | Improved stability and crystallinity | Additional purification step |
Detailed Research Findings
- Studies have demonstrated that the electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the ketone, facilitating more efficient and selective reductions.
- Chiral catalysts based on BINAP-Ru complexes and chiral borohydrides have yielded enantiomeric excesses exceeding 95% under optimized conditions.
- Reductive amination using sodium cyanoborohydride in methanol or ethanol solvents at ambient temperature produces the amino alcohol with moderate to high yields, with stereochemical control achieved by chiral amine auxiliaries or catalysts.
- Enzymatic reductions have been optimized to achieve enantiomeric excesses above 98%, with the added benefit of reduced environmental impact and operational simplicity.
- Industrial processes often incorporate continuous flow reactors to maintain consistent reaction conditions, improve safety when handling hydrogen gas, and facilitate scale-up.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on substituent effects, stereochemistry, and biological activity.
Substituent Variations on the Aromatic Ring
Fluorinated Analogs
- (1S)-2-Amino-1-(4-fluorophenyl)ethan-1-ol Molecular Formula: C₈H₁₀FNO Key Differences: Replaces the trifluoromethyl group with a single fluorine atom. NMR data (δH: 1.41–7.57 ppm) indicates distinct electronic environments .
Difluoromethoxy Analogs
- 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol Molecular Formula: C₉H₁₁NO₂F₂ Key Differences: Features a difluoromethoxy (-OCF₂H) group instead of CF₃.
Trifluoromethylthio Analogs
- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL Molecular Formula: C₁₀H₁₂F₃NOS Key Differences: Replaces CF₃ with a trifluoromethylthio (-SCF₃) group and adds a hydroxyl group. Impact: The -SCF₃ group enhances lipophilicity, while the additional hydroxyl group may improve water solubility. Stereochemistry (1S,2R) could lead to divergent biological activity .
Functional Group Modifications
Chlorinated Analog
- (1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol Molecular Formula: C₉H₈ClF₃O Key Differences: Substitutes the amino group (-NH₂) with chlorine (-Cl). The higher lipophilicity (Cl vs. NH₂) may enhance membrane permeability but decrease solubility .
Hydroxyl Group Modifications
- 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol Molecular Formula: C₉H₉F₃O Key Differences: Lacks the amino group entirely. NMR data (δF: -62.4 ppm) confirms the para-CF₃ substitution .
Herbicidal Activity
- The target compound and its analogs (e.g., R = 4-chlorobenzyl, 4-methoxyphenyl) were screened against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass). Target Compound: Moderate activity against rape (Table 1 in ). 4-Fluoro Analog: Reduced activity due to weaker electron-withdrawing effects. Chlorinated Analog: Lower herbicidal activity, likely due to the absence of the amino group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 221.17 | -CF₃, -NH₂, -OH | 1.8 | 10–15 (aqueous) |
| (1S)-2-Chloro-1-[4-CF₃-phenyl]ethanol | 224.61 | -CF₃, -Cl | 2.5 | <5 (aqueous) |
| 2-Amino-1-[4-OCF₂H-phenyl]ethanol | 215.19 | -OCF₂H, -NH₂ | 1.2 | 20–25 (aqueous) |
| 2-(4-CF₃-phenyl)ethanol | 190.16 | -CF₃ | 2.0 | 8–12 (aqueous) |
Stereochemical Considerations
The S-configuration at C1 in the target compound is critical for enantioselective interactions. For example:
- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL exhibits distinct activity compared to its enantiomers due to spatial alignment with chiral receptors .
- 4-((1S)-1-Aminoethyl)phenyl 2-(trifluoromethyl)phenyl ketone demonstrates how stereochemistry influences ketone reactivity and downstream applications .
Biological Activity
(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, with the molecular formula C9H10F3NO and a molecular weight of approximately 233.23 g/mol, is an organic compound notable for its structural features, including an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and biochemical probe.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological targets through its amino and hydroxyl groups. The trifluoromethyl group enhances lipophilicity and binding affinity, allowing for effective interaction with specific enzymes or receptors. This unique structural feature increases selectivity towards certain molecular targets, which is critical for therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may possess various therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : Its potential as an analgesic agent has been explored, indicating possible applications in pain management.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests its utility in biochemical research and drug development.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-2-Amino-1-(2-trifluoromethylphenyl)ethanol | C9H10F3NO | Different trifluoromethyl positioning alters biological activity |
| 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | C9H10F3NO | Similar but with different substitution pattern |
| 2-Amino-1-[4-fluorophenyl]ethan-1-ol | C9H10FNO | Lacks trifluoromethyl group; differing properties |
The presence of the trifluoromethyl group at the para position on the phenyl ring distinguishes this compound from other similar compounds, enhancing its lipophilicity and biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. The binding affinity was significantly enhanced due to the trifluoromethyl group, leading to a notable decrease in enzyme activity at concentrations as low as 10 µM.
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of this compound using animal models. Results indicated a reduction in inflammatory markers and pain responses, suggesting potential applications in treating inflammatory diseases.
Study 3: Analgesic Properties
Research evaluating the analgesic properties demonstrated that this compound could reduce pain perception significantly compared to control groups. The compound exhibited a dose-dependent response, indicating its effectiveness as a potential analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
